molecular formula C11H15FN2 B1445078 1-(2-Fluorophenyl)piperidin-3-amine CAS No. 1248735-39-8

1-(2-Fluorophenyl)piperidin-3-amine

Cat. No.: B1445078
CAS No.: 1248735-39-8
M. Wt: 194.25 g/mol
InChI Key: VMHIFSCPQPEEDU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)piperidin-3-amine is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-5-1-2-6-11(10)14-7-3-4-9(13)8-14/h1-2,5-6,9H,3-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHIFSCPQPEEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Piperidine Scaffolds in Chemical Biology and Medicinal Chemistry Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and discovery of new therapeutic agents. nih.govijnrd.org Its prevalence in a vast number of pharmaceuticals and biologically active alkaloids underscores its importance. nih.govijnrd.org The structural versatility of the piperidine scaffold allows for the creation of a diverse array of derivatives, making it a highly sought-after building block in drug development. nih.govmdpi.com

The integration of piperidine moieties into drug candidates can profoundly influence their pharmacological profiles. ijnrd.org Chiral piperidine scaffolds, in particular, have garnered significant attention for their ability to enhance the specificity and efficacy of drug molecules. thieme-connect.comthieme-connect.comresearchgate.net By introducing chirality, researchers can fine-tune the three-dimensional structure of a compound, leading to improved interactions with biological targets. thieme-connect.com This strategic incorporation can lead to several advantageous outcomes:

Modulation of Physicochemical Properties: The piperidine ring can alter a molecule's solubility, lipophilicity, and other properties crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net

Enhancement of Biological Activities and Selectivity: The specific orientation of substituents on the piperidine ring can lead to more potent and selective binding to target proteins, thereby increasing therapeutic efficacy and reducing off-target effects. thieme-connect.comresearchgate.net

Improvement of Pharmacokinetic Properties: The presence of a piperidine scaffold can positively impact a drug's metabolic stability and half-life. thieme-connect.comresearchgate.net

The development of novel synthetic methodologies to construct and functionalize piperidine rings remains an active area of research, reflecting the enduring importance of this heterocyclic system in medicinal chemistry. nih.govorganic-chemistry.org

An Overview of Fluorinated Organic Compounds in Contemporary Research

Established Synthetic Routes and Reaction Mechanisms

The construction of the 1-(2-fluorophenyl)piperidin-3-amine scaffold can be achieved through several strategic approaches, each with its own set of advantages and mechanistic intricacies. These routes typically involve the formation of the piperidine (B6355638) ring, the introduction of the 3-amino group, and the N-arylation with the 2-fluorophenyl moiety.

Reductive Amination Strategies for Piperidine Ring Formation and N-Substitution

Reductive amination is a cornerstone of amine synthesis, offering a powerful method for the formation of C-N bonds. researchgate.net This strategy can be applied to the synthesis of this compound in a convergent manner, where a pre-functionalized aldehyde or ketone undergoes condensation with an amine, followed by in-situ reduction of the resulting imine or enamine. The reaction is often catalyzed by transition metals, with iron being an attractive, earth-abundant option. d-nb.info

One plausible reductive amination approach to a precursor of the target molecule could involve the reaction of a suitably protected 3-aminoglutaraldehyde or a derivative with 2-fluoroaniline. The resulting imine intermediate would then be reduced to form the N-aryl-3-aminopiperidine ring. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyls. organic-chemistry.org

A key advantage of reductive amination is the possibility of performing it as a one-pot reaction, which enhances operational simplicity and yield. Protecting-group-free strategies have also been developed, further streamlining the synthesis of primary amines. organic-chemistry.org The choice of catalyst and reaction conditions, such as solvent and pH, is crucial for optimizing the yield and minimizing the formation of byproducts. d-nb.infoorganic-chemistry.org For instance, iron-catalyzed reductive amination has been shown to be effective for a broad range of ketones and aldehydes, including those with various functional groups. d-nb.info

Nucleophilic Substitution Approaches for Fluorophenyl Group Introduction

The introduction of the 2-fluorophenyl group onto the piperidine nitrogen is commonly achieved via a nucleophilic aromatic substitution (SNA) reaction. walisongo.ac.idrsc.orgnih.govyoutube.comnih.gov In this approach, a piperidine derivative, such as a protected 3-aminopiperidine, acts as the nucleophile, displacing a leaving group from an activated fluorinated aromatic ring. A common substrate for this reaction is 1,2-difluorobenzene (B135520) or 1-fluoro-2-nitrobenzene.

The mechanism of SNA reactions typically proceeds through a two-step addition-elimination pathway, forming a Meisenheimer complex as an intermediate. The reactivity of the aryl halide is a critical factor, with fluorine often being a good leaving group in activated systems. nih.gov The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction and to enhance the nucleophilicity of the piperidine nitrogen. The choice of solvent can also significantly influence the reaction rate and outcome. rsc.org

For the synthesis of this compound, a protected (e.g., with a Boc group) 3-aminopiperidine can be reacted with a suitable 2-fluorophenyl electrophile. Subsequent deprotection would then yield the final product. This method offers a reliable way to introduce the N-aryl substituent late in the synthetic sequence.

Cyclization Reactions for Piperidine Ring Assembly

The formation of the piperidine ring itself is a key step that can be accomplished through various cyclization strategies. google.comresearchgate.netnih.govsci-hub.se These methods often start from acyclic precursors containing the necessary carbon and nitrogen atoms. Intramolecular reductive amination is a powerful cyclization technique where a dicarbonyl compound reacts with an amine to form the heterocyclic ring in a single step. chim.it

For the synthesis of 3-aminopiperidine derivatives, a common strategy involves the use of chiral starting materials such as amino acids. For instance, a multi-step synthesis starting from (R)-ornithine can lead to the formation of (R)-3-aminopiperidine. google.com This process typically involves the formation of a lactam intermediate, which is then reduced to the corresponding piperidine.

Another approach involves the cyclization of a linear precursor containing both the amine and a suitable leaving group. For example, a 1,5-dihaloalkane can react with an amine to form the piperidine ring. The strategic placement of functional groups on the acyclic precursor allows for the introduction of the desired substituents on the final piperidine ring.

Stereoselective Synthesis and Enantiomeric Purity Control

The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for controlling the stereochemistry are of paramount importance.

Chiral Resolution Techniques (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phases)

For racemic mixtures of 3-aminopiperidine derivatives, chiral resolution via High-Performance Liquid Chromatography (HPLC) is a widely used technique to separate the enantiomers. google.comresearchgate.netnih.govgoogle.comresearchgate.net This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of a wide range of chiral compounds, including amines. researchgate.net To enhance the detection of non-chromophoric compounds like 3-aminopiperidine, a pre-column derivatization step is often necessary. researchgate.netnih.gov This involves reacting the amine with a chromophoric agent, such as p-toluenesulfonyl chloride, to introduce a UV-active group, making the derivatives detectable by a standard UV detector. nih.gov The choice of mobile phase and additives is crucial for achieving optimal separation. nih.govgoogle.com

Table 1: HPLC Conditions for Chiral Resolution of 3-Aminopiperidine Derivatives

ParameterCondition 1Condition 2
Column Chiralpak AD-HCrownpakTM CR+
Mobile Phase 0.1% Diethylamine in Ethanol95:5 (v/v) HClO4 (pH=1):MeOH
Flow Rate 0.5 mL/min0.6 mL/min
Detection UV at 228 nm (after derivatization)Refractive Index
Reference nih.gov google.com

Asymmetric Catalysis in Piperidine Derivative Synthesis

A more elegant and efficient approach to obtaining enantiomerically pure compounds is through asymmetric catalysis. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading directly to an excess of one enantiomer. In recent years, significant progress has been made in the asymmetric synthesis of piperidine derivatives. usc.edusnnu.edu.cnnih.govacs.orgorganic-chemistry.orgrsc.org

One notable advancement is the rhodium-catalyzed asymmetric synthesis of 3-arylpiperidines. usc.edusnnu.edu.cnnih.govacs.orgorganic-chemistry.org This method involves a cross-coupling reaction between a dihydropyridine (B1217469) derivative and an arylboronic acid in the presence of a chiral rhodium catalyst. The resulting 3-aryltetrahydropyridine can then be reduced to the corresponding chiral 3-arylpiperidine with high enantioselectivity. While this method directly provides a 3-aryl substituent, it demonstrates the potential of asymmetric catalysis to construct the chiral piperidine core, which could then be further functionalized to introduce the 3-amino group.

Enzyme-catalyzed reactions also offer a powerful tool for stereoselective synthesis. For example, multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidine derivatives from amino alcohols, achieving high enantiopurity. rsc.org These biocatalytic methods are often performed under mild conditions and can offer excellent stereocontrol.

Table 2: Asymmetric Synthesis Approaches for Chiral Piperidines

MethodCatalyst/EnzymeKey TransformationProduct TypeReference
Rh-catalyzed Asymmetric Arylation[Rh(COD)Cl]2 / Chiral LigandDihydropyridine + Arylboronic Acid3-Arylpiperidine usc.edusnnu.edu.cnnih.govacs.orgorganic-chemistry.org
Multi-enzyme CascadeGalactose Oxidase / Imine ReductaseAmino alcohol cyclizationProtected 3-Aminopiperidine rsc.org

Exploring Advanced Synthetic Routes for this compound and its Analogs

The synthesis of fluorinated piperidines, such as this compound, is a significant area of focus in medicinal chemistry. The introduction of fluorine atoms into piperidine scaffolds can profoundly influence the physicochemical properties of molecules, making them valuable for drug discovery. analytik.newsnih.gov This article delves into advanced synthetic methodologies, precursor chemistry, and reaction optimization for the preparation of this key chemical compound and its related structures.

Chemical Reactivity and Derivatization Strategies of 1 2 Fluorophenyl Piperidin 3 Amine

Nucleophilic Reactions

The presence of two amine functionalities, the primary exocyclic amine and the secondary endocyclic amine, endows 1-(2-fluorophenyl)piperidin-3-amine with significant nucleophilic character. The primary amine is generally more reactive towards electrophiles due to lesser steric hindrance compared to the secondary amine.

The primary amine at the 3-position of the piperidine (B6355638) ring is susceptible to both alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of substituents and for the synthesis of more complex derivatives.

Alkylation: Reductive amination is a common method for the selective alkylation of the primary amine. For instance, reaction with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can introduce an alkyl group. The choice of reaction conditions can influence the degree of alkylation.

Acylation: The primary amine readily reacts with acylating agents like acid chlorides, anhydrides, or activated esters to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For example, the reaction with acetyl chloride would yield the N-(1-(2-fluorophenyl)piperidin-3-yl)acetamide.

ReagentProductReaction Type
Acetaldehyde/NaBH(OAc)₃N-ethyl-1-(2-fluorophenyl)piperidin-3-amineReductive Alkylation
Acetyl chlorideN-(1-(2-fluorophenyl)piperidin-3-yl)acetamideAcylation
Benzoyl chlorideN-(1-(2-fluorophenyl)piperidin-3-yl)benzamideAcylation

The fluorine atom on the phenyl ring can be displaced through nucleophilic aromatic substitution (SNAr). Generally, for SNAr to occur, the aromatic ring needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the piperidinyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack.

However, under forcing conditions or with very strong nucleophiles, displacement of the fluorine may be possible. The rate of substitution is influenced by the nature of the nucleophile and the reaction conditions. For SNAr reactions, fluoride is typically a good leaving group.

NucleophilePotential Product
Sodium methoxide1-(2-methoxyphenyl)piperidin-3-amine
Ammonia1-(2-aminophenyl)piperidin-3-amine

Coupling Reactions

The amine functionalities and the fluorophenyl group of this compound can participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of N-aryl amines. While this compound is already an N-aryl piperidine, the primary amine could potentially undergo further arylation under specific conditions. More commonly, derivatives of this compound, such as a halogenated version, could be used in coupling reactions. For example, if a bromo or iodo substituent were present on the piperidine or phenyl ring, it could participate in Suzuki or Sonogashira couplings to form new C-C bonds.

Coupling PartnerCatalyst System (Example)Product Type
Aryl bromidePd(OAc)₂ / Buchwald-Hartwig ligandDi-arylated amine derivative
Arylboronic acid (on a brominated derivative)Pd(PPh₃)₄ / baseBiaryl derivative

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a prominent example. mdpi.com While specific examples involving the direct Suzuki-Miyaura coupling of this compound are not extensively detailed in publicly available literature, the reaction principles can be applied to its derivatives. For instance, a bromo-substituted derivative of the core structure could readily participate in such couplings.

The reaction is typically catalyzed by a palladium complex, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2], in the presence of a base like potassium carbonate. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high yields. The electronic and steric properties of the substituents on both coupling partners influence the reaction's efficiency. The methodology allows for the introduction of a wide range of aryl and heteroaryl groups, enabling the synthesis of diverse compound libraries for biological screening.

Reaction TypeTypical CatalystCommon BaseSolventKey Feature
Suzuki-Miyaura CouplingPd(dppf)Cl2K2CO3DimethoxyethaneForms C-C bonds, high functional group tolerance. mdpi.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine. wikipedia.org This reaction is highly relevant to the derivatization of this compound, which possesses a primary amine group that can act as the nucleophile. This allows for the facile synthesis of N-aryl derivatives, which are common motifs in pharmaceuticals. wikipedia.orgrug.nl

The reaction's catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand on the palladium catalyst is critical and has evolved through several "generations" to accommodate a wider range of substrates and achieve milder reaction conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the coupling of primary amines. wikipedia.org

While specific protocols for this compound are proprietary, general conditions often involve a palladium precatalyst, a phosphine ligand, and a strong base such as sodium tert-butoxide. The reaction is a cornerstone in medicinal chemistry for accessing complex amine derivatives. nih.govsemanticscholar.org

Catalyst System GenerationKey Ligand TypeSubstrate Scope Enhancement
First GenerationMonodentate phosphines (e.g., P(o-tolyl)3)Initial development for secondary amines.
Second GenerationBidentate phosphines (e.g., BINAP, DPPF)Improved reliability for primary amines. wikipedia.org
Third/Fourth GenerationSterically hindered biaryl phosphines (e.g., XPhos, BrettPhos)High reactivity for challenging substrates, including aryl chlorides. semanticscholar.org

Other Significant Transformations

Photocatalytic Reactions

Photocatalysis has emerged as a powerful and sustainable method for driving organic reactions. In the context of piperidine derivatives, photocatalysis can be employed for degradation or functionalization. For instance, research has shown the effective photocatalytic elimination of N-chloropiperidine using nickel-modified graphitic carbon nitride (g-C3N4) under visible light. mdpi.com This process involves the generation of reactive oxygen species that attack and break down the organic molecule into simpler, non-toxic components like carbon dioxide, water, and nitrogen. mdpi.com

The efficiency of such reactions is highly dependent on the photocatalyst used. Materials like g-C3N4 are favored due to their ability to be activated by visible light, chemical stability, and low cost. mdpi.com Doping with metals like nickel can further enhance photocatalytic performance. While not a derivatization strategy in the traditional sense, understanding the photocatalytic degradation of the piperidine scaffold is crucial for environmental and stability assessments of related compounds.

Acid-Base Reactions and Salt Formation for Research Applications

The basic nitrogen atoms in the this compound structure—both the secondary amine in the ring and the primary exocyclic amine—readily undergo acid-base reactions to form salts. This property is frequently exploited in research and pharmaceutical development for several purposes. The formation of salts, such as hydrochlorides or tartrates, can improve the crystallinity, solubility, and stability of the compound, which is advantageous for purification by recrystallization and for formulation studies.

In a research setting, converting the amine to its salt form can be a simple and effective method for isolation and handling. For example, after a synthesis, the reaction mixture can be treated with an acid like hydrochloric acid to precipitate the product as its hydrochloride salt, separating it from non-basic impurities.

Thermal Decomposition Pathways

The thermal stability and decomposition pathways of amine-containing compounds are critical parameters, particularly for applications in materials science and for assessing the shelf-life of pharmaceuticals. Studies on the thermal degradation of piperazine (B1678402), a structural analog of piperidine, provide insights into the potential decomposition mechanisms of this compound. researchgate.net

Structure Activity Relationship Sar Studies of 1 2 Fluorophenyl Piperidin 3 Amine Analogues in in Vitro Biological Systems

Impact of Fluorine Substitution Patterns on Biological Activity

The position and number of fluorine atoms on the phenyl ring of 1-phenylpiperidine (B1584701) and similar structures can dramatically influence their biological activity. The strong electronegativity and small size of the fluorine atom can alter a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its interaction with biological targets. researchgate.net

Studies on various piperidine (B6355638) derivatives have demonstrated the significance of the fluorine substitution pattern. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, compounds with fluoro-substitutions were among the most active and selective for the dopamine (B1211576) transporter. nih.gov This highlights the favorable role of fluorine in specific positions for enhancing biological effect.

Conversely, the placement of the fluorine atom can also lead to a decrease in activity. In a study of piperidine and piperazine-based compounds, a 4-fluoro-substituent on the phenyl ring resulted in a significant reduction of affinity for sigma receptors. rsc.org This was attributed to a change in the compound's orientation within the receptor's binding site, preventing crucial ionic interactions. rsc.org Similarly, research on 1,3-bis(aryloxy)propan-2-amines showed that while some fluorinated derivatives exhibited antibacterial activity, the specific substitution pattern was critical.

Furthermore, the introduction of fluorine can modulate a compound's metabolic stability. Studies on fluorinated hydroxamic acids as histone deacetylase inhibitors have shown a relationship between lipophilicity, influenced by fluorination, and passive permeability. mdpi.com The strategic placement of fluorine can therefore be a tool to fine-tune the pharmacokinetic properties of a drug candidate.

The following table summarizes the impact of fluorine substitution on the biological activity of various related compounds:

Compound SeriesFluorine SubstitutionEffect on Biological ActivityReference
4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogsFluoro-substitutedMost active and selective for dopamine transporter nih.gov
Piperidine/piperazine-based compounds4-fluoro-substituentSignificant reduction in sigma receptor affinity rsc.org
1,2,3-Thiadiazole derivatives2-fluorophenyl substituentBest protection effect and anti-TMV activity mdpi.com
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analoguesHalogen substitute on fluorophenyl moietyEssential for inhibitory effects on ENT1 and ENT2 researchgate.netpolyu.edu.hk

Modulations of the Piperidine Ring Structure and their In Vitro Effects

Modifications to the piperidine ring of 1-(2-Fluorophenyl)piperidin-3-amine analogues can significantly impact their biological activity by altering their conformation and interaction with target receptors. The stereochemistry of the piperidine ring is a critical factor.

In a study of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the stereochemistry of the piperidine ring (cis vs. trans isomers) was found to be a key determinant of their selectivity for different monoamine transporters. nih.govutmb.edu For example, (-)-cis analogues showed selectivity for the dopamine and norepinephrine (B1679862) transporters (DAT/NET), while (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter (SERT) or SERT/NET. nih.govutmb.edu This demonstrates that subtle changes in the spatial arrangement of substituents on the piperidine ring can lead to profound differences in biological activity.

Furthermore, the introduction of substituents onto the piperidine ring can influence potency. Research on piperidine-based monoamine transporter inhibitors has shown that the nature and position of these substituents are crucial for activity. nih.gov

The size and conformation of the piperidine ring itself can also be a target for modification. Replacing the piperidine ring with a homopiperazine (B121016) ring in an analog of haloperidol (B65202) significantly altered its binding profile at dopamine and serotonin receptors. nih.gov This suggests that the ring structure plays a fundamental role in defining the ligand's interaction with its biological target.

The table below illustrates the effects of piperidine ring modulations on biological activity:

Compound SeriesPiperidine Ring ModulationEffect on Biological ActivityReference
4-(4-Chlorophenyl)piperidine analoguescis/trans isomerismDetermined selectivity for DAT/NET vs. SERT nih.govutmb.edu
Piperidine-based monoamine transporter inhibitorsSubstituent nature and positionCrucial for activity nih.gov
Haloperidol analogReplacement with homopiperazineAltered binding profile at dopamine and serotonin receptors nih.gov

Influence of Substituents on Amine Functionality on Receptor Affinity

The amine functionality of this compound and its analogues is a key pharmacophoric feature, often involved in crucial interactions with biological targets. Modifications to this group can therefore have a profound impact on receptor affinity and selectivity.

Generally, substitution on the amine nitrogen tends to decrease receptor affinity. nih.govebi.ac.uk However, the nature of the substituent is critical. For instance, in studies of phenylalkylamine and indolylalkylamine derivatives, N-(4-bromobenzyl) substitution led to compounds with high affinity for 5-HT2A receptors and significant selectivity over 5-HT2C receptors. nih.govebi.ac.uk This highlights that specific substituents can introduce favorable interactions that enhance binding.

The length and nature of the linker between the amine and other parts of the molecule also play a role. In a series of substituted piperidine naphthamides, increasing the linker length between the phenyl ring and the basic nitrogen resulted in decreased affinity for D2L, D4.2, and 5-HT2A receptors. nih.gov

Furthermore, the basicity of the amine, which can be modulated by nearby substituents, is a critical factor. The introduction of fluorine atoms near the amine can decrease its basicity, which in turn affects lipophilicity at neutral pH and can influence interactions with the target protein. nih.govresearchgate.net

The following table summarizes the influence of amine substituents on receptor affinity:

Compound SeriesAmine Substituent/ModificationEffect on Receptor AffinityReference
Phenylalkylamine and indolylalkylamine derivativesGeneral amine substitutionDecreased receptor affinity nih.govebi.ac.uk
Phenylalkylamine and indolylalkylamine derivativesN-(4-bromobenzyl) substitutionHigh affinity for 5-HT2A receptors nih.govebi.ac.uk
Substituted piperidine naphthamidesIncreased linker length to basic nitrogenDecreased affinity for D2L, D4.2, and 5-HT2A receptors nih.gov
N-alkyl-piperidine-2-carboxamidesFluorine substitution near amineDecreased basicity, affecting lipophilicity nih.gov

Comparative Analysis with Positional Isomers and Structural Analogs

The biological activity of this compound is highly dependent on the specific arrangement of its functional groups. Comparing its activity with that of its positional isomers and other structural analogs provides valuable insights into the SAR of this chemical class.

The position of the fluorine atom on the phenyl ring is a critical determinant of activity. As discussed in section 4.1, moving the fluorine from the ortho (2-position) to other positions can significantly alter the compound's interaction with its biological target. For example, a 4-fluorophenyl derivative of a piperazine (B1678402) compound showed weak affinity for sigma-1 receptors, in contrast to the higher affinity of other analogs. rsc.org

Similarly, the substitution pattern on the piperidine ring is crucial. In a series of 1-aryl-cis-2,6-diphenylpiperidines, the nature of the aryl substituent at the 1-position significantly influenced the conformation and likely the biological properties of the molecules.

Furthermore, replacing the piperidine ring with other heterocyclic systems can lead to dramatic changes in activity. For instance, substituting the piperidine with a piperazine ring in certain scaffolds has been shown to alter the selectivity profile for different receptors. nih.gov In a study of inhibitors of Mycobacterium tuberculosis, the western side chain of piperidine derivatives was explored, with 3-phenoxyphenyl and 4-chlorophenyl groups demonstrating favorable MenA inhibition and physicochemical properties. nih.gov

The table below provides a comparative analysis of positional isomers and structural analogs:

Compound/Analog SeriesStructural VariationImpact on Biological Activity/PropertiesReference
Piperazine derivatives4-fluorophenyl vs. other substitutionsWeak sigma-1 receptor affinity for 4-fluoro analog rsc.org
1-Aryl-cis-2,6-diphenylpiperidinesVaried aryl substituent at 1-positionInfluenced molecular conformation
Piperidine vs. Piperazine derivativesRing system replacementAltered receptor selectivity profiles nih.gov
Piperidine derivatives targeting MenAWestern side chain variation3-phenoxyphenyl and 4-chlorophenyl showed favorable inhibition and properties nih.gov

In Vitro Metabolic Pathway Analysis of 1 2 Fluorophenyl Piperidin 3 Amine and Its Derivatives

Cytochrome P450 Enzyme Mediated Transformations

The metabolism of many piperidine-containing drugs is heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net For various 4-aminopiperidine (B84694) derivatives, for instance, N-dealkylation has been identified as a major metabolic pathway, often catalyzed predominantly by the CYP3A4 isoform. acs.orgnih.gov Other potential transformations for piperidine (B6355638) rings include ring α-oxidation to form lactams and N-oxidation. acs.org The presence of a fluorine atom on the phenyl ring, as in 1-(2-Fluorophenyl)piperidin-3-amine, can influence metabolic stability. Fluorination at metabolically labile sites is a common strategy in drug design to decrease the rate of CYP-catalyzed metabolism. nih.gov

Identification of In Vitro Metabolites

Without experimental data, the specific in vitro metabolites of this compound can only be predicted based on the metabolism of analogous structures. Potential metabolic transformations could include:

Hydroxylation: Addition of a hydroxyl group to the piperidine or the fluorophenyl ring.

N-Dealkylation: While this compound does not have a typical N-alkyl group, enzymatic cleavage of the N-phenyl bond, though less common, could theoretically occur.

Oxidation: Oxidation of the secondary amine on the piperidine ring.

Glucuronidation: Conjugation of a glucuronic acid moiety to the amine or any hydroxylated metabolites, a common phase II metabolic reaction.

Enzymatic Biotransformations in Hepatic Microsomes

Liver microsomes are a standard in vitro tool for studying phase I drug metabolism as they contain a high concentration of CYP enzymes. mdpi.com In studies of other piperidine-containing compounds, incubation with human liver microsomes has been used to identify major metabolites and the specific CYP isoforms responsible for their formation. researchgate.netfrontiersin.org For example, the metabolism of the piperidine-type neuroleptic thioridazine (B1682328) in human liver microsomes showed that CYP1A2 and CYP3A4 were the main enzymes for N-demethylation and 5-sulfoxidation, while CYP2D6 was key for mono- and di-2-sulfoxidation. researchgate.net A similar experimental approach would be necessary to elucidate the enzymatic biotransformations of this compound.

Comparative In Vitro Metabolic Profiles with Analogs

Comparing the metabolic profiles of a compound with its analogs is crucial for understanding structure-activity relationships and optimizing metabolic stability. For instance, studies on various 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines showed that replacing a piperazine (B1678402) ring with a piperidine ring improved metabolic stability in rat liver microsomes. nih.gov Similarly, research on 4-aminopiperidine drugs has highlighted how different substituents on the piperidine nitrogen influence the rate and pathway of metabolism. acs.orgnih.gov A comparative study of this compound with its 3-fluoro and 4-fluoro isomers, or with analogs bearing different substituents on the piperidine ring, would be required to understand the impact of the fluorine position and other structural features on its metabolic fate.

Computational Chemistry and Molecular Modeling Approaches

Ligand Design and Virtual Screening Applications

The design of new ligands and the screening of large compound libraries are foundational steps in modern drug discovery. For 1-(2-Fluorophenyl)piperidin-3-amine, these processes can be significantly accelerated and focused through computational techniques.

Ligand-Based and Structure-Based Design: The design of novel analogs of this compound can be approached from two main perspectives: ligand-based and structure-based design. In the absence of a known target structure, ligand-based methods utilize the information from a set of known active molecules to build a pharmacophore model. This model represents the key chemical features required for biological activity. For this compound, a pharmacophore model would likely include a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the fluorine atom), an aromatic ring, and a hydrophobic feature (the piperidine (B6355638) ring).

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. In a ligand-based virtual screening campaign, a database of compounds would be searched for molecules that match the pharmacophore model of this compound. In structure-based virtual screening, if the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding of a library of compounds to the target's active site. nih.gov The general workflow of a virtual screening process is outlined below.

Table 1: General Workflow of a Virtual Screening Process

Step Description
1. Target Selection and Preparation Identification and validation of a biological target. Preparation of the target's 3D structure for docking.
2. Compound Library Preparation Collection and preparation of a large database of small molecules in a suitable 3D format.
3. Docking and Scoring Computational prediction of the binding mode and affinity of each compound in the library to the target.
4. Hit Selection and Filtering Selection of the most promising candidates based on docking scores and other criteria (e.g., drug-likeness).

| 5. Experimental Validation | In vitro or in vivo testing of the selected hits to confirm their biological activity. |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. caltech.edu For this compound, docking simulations are instrumental in predicting its potential biological targets and understanding the specific molecular interactions that govern its binding affinity.

Predicting Binding Modes: By docking this compound into the active sites of various receptors, enzymes, or other protein targets, researchers can generate plausible binding poses. These simulations can reveal key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For instance, the amine group of the piperidine ring could act as a hydrogen bond donor, while the fluorine atom on the phenyl ring could participate in halogen bonding or other electrostatic interactions. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

A study on related 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes as CCR5 antagonists utilized molecular docking to predict their binding model. nih.gov This approach, combining homology modeling and automated docking, successfully correlated predicted binding affinities with antagonist activities. nih.gov

Table 2: Potential Molecular Interactions of this compound Predicted by Molecular Docking

Functional Group Potential Interaction Interacting Residue Type (Example)
3-Amine Group Hydrogen Bond Donor Aspartic Acid, Glutamic Acid, Serine
2-Fluorophenyl Group π-π Stacking, Hydrophobic Interactions Phenylalanine, Tyrosine, Tryptophan
Fluorine Atom Halogen Bond, Electrostatic Interactions Electron-rich atoms (e.g., backbone carbonyls)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Descriptor-Based Modeling: In a QSAR study, the chemical structures of a set of molecules are represented by numerical values known as molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For a series of analogs of this compound, QSAR models could be developed to predict their activity against a particular biological target.

A 3D-QSAR study on a series of 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes as CCR5 antagonists employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA). nih.gov These methods generated statistically valid models with good predictive power, highlighting the importance of steric and electrostatic fields in determining antagonist activity. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Information Encoded
Topological (2D) Wiener Index, Kier & Hall Connectivity Indices Atomic connectivity and branching.
Electronic Dipole Moment, Partial Charges Distribution of electrons in the molecule.
Steric/Shape (3D) Molecular Volume, Surface Area, Ovality Size and shape of the molecule.

| Hydrophobic | LogP | Lipophilicity of the molecule. |

The development of a robust QSAR model for this compound and its derivatives would provide clear guidelines for the design of new compounds with improved potency and selectivity. nih.govnih.gov

Conformation Analysis and Stereochemical Impact on Binding

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For this compound, the flexibility of the piperidine ring and the rotational freedom of the phenyl group give rise to multiple possible conformations.

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org However, the presence of substituents can influence the preference for axial or equatorial positions. In this compound, the 3-amino group can exist in either an axial or equatorial orientation. The relative stability of these conformers can be assessed using computational methods such as molecular mechanics or quantum mechanics calculations. The preferred conformation will likely impact the molecule's ability to fit into a binding site.

Stereochemistry and Biological Activity: The amine at the 3-position of the piperidine ring is a stereocenter, meaning that this compound can exist as two enantiomers, (R) and (S). It is common for enantiomers to exhibit different biological activities and potencies, as they will interact differently with the chiral environment of a biological target. Conformational analysis of each enantiomer is therefore essential to understand their potential binding modes and to rationalize any observed differences in biological activity. researchgate.net

Table 4: Conformational and Stereochemical Considerations for this compound

Feature Description Impact on Binding
Piperidine Ring Pucker Typically a chair conformation, but can undergo ring flipping. Determines the spatial arrangement of substituents.
Substituent Orientation The 3-amino group can be axial or equatorial. Affects the ability to form key interactions in the binding site.
Chirality at C3 Exists as (R) and (S) enantiomers. Enantiomers may have different binding affinities and biological activities.

A detailed conformational analysis, often supplemented by experimental techniques like NMR spectroscopy, is critical for a comprehensive understanding of how the stereochemistry and conformational dynamics of this compound influence its interactions with biological targets. researchgate.net

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 1-(2-Fluorophenyl)piperidin-3-amine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the fluorophenyl ring and the piperidine (B6355638) ring. The aromatic protons on the 2-fluorophenyl group would typically appear in the downfield region (δ 6.9-7.5 ppm), with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The protons on the piperidine ring would be found in the more upfield region. The methine proton at the C3 position, adjacent to the amine group, would likely appear as a multiplet. The protons of the primary amine group (-NH2) can appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. researchgate.netchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbons of the fluorophenyl ring and the piperidine ring. The carbon atom attached to the fluorine (C2 of the phenyl ring) would show a characteristic large coupling constant (¹JCF). The chemical shifts of the piperidine carbons would confirm the cyclic structure. For the closely related compound, 1-(2-fluorophenyl)piperazine (B89578) hydrochloride, characteristic ¹³C NMR signals are observed that can provide a reference for the expected shifts in this compound. chemicalbook.comchemicalbook.com

Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, helping to assign the complex splitting patterns of the piperidine ring protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides crucial information for confirming its identity.

Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) techniques can be used to generate a mass spectrum. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₅FN₂). The fragmentation pattern observed in the mass spectrum provides structural information. For instance, fragmentation may involve the loss of the amine group or cleavage of the piperidine ring. Predicted mass spectral data for the isomeric compound 1-(3-fluorophenyl)piperidin-3-amine (B1443148) shows expected adducts such as [M+H]⁺ at m/z 195.12921 and [M+Na]⁺ at m/z 217.11115, which can serve as a guide for the expected values for the 2-fluoro isomer. uni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands.

The presence of the primary amine (-NH₂) group would be indicated by two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com An N-H bending vibration for the primary amine is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibrations of the aliphatic amine (piperidine ring) and the aromatic amine would appear in the fingerprint region, typically between 1335-1020 cm⁻¹. orgchemboulder.com The C-F stretch of the fluorophenyl group would be observed as a strong band in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region. researchgate.net

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Primary Amine)3400-3250 (two bands)
C-H Stretch (Aromatic)>3000
C-H Stretch (Aliphatic)<3000
N-H Bend (Primary Amine)1650-1580
C=C Stretch (Aromatic)1600-1450
C-N Stretch (Aromatic/Aliphatic Amine)1335-1020
C-F Stretch1300-1000

Chromatographic Separations

Chromatographic techniques are essential for the purification and purity assessment of this compound, as well as for the separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds and for separating chiral molecules.

Purity Analysis: A reversed-phase HPLC method can be developed to assess the purity of this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a wavelength where the fluorophenyl chromophore absorbs maximally.

Chiral Analysis: Since this compound contains a chiral center at the C3 position of the piperidine ring, it exists as a pair of enantiomers. Chiral HPLC is necessary to separate and quantify these enantiomers. This is often achieved using a chiral stationary phase (CSP). For the parent compound, piperidin-3-amine, methods have been developed that involve pre-column derivatization to introduce a chromophore, followed by separation on a chiral column. nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net A similar approach could be adopted for this compound. A patent for the analysis of 3-aminopiperidine describes using a glycoprotein-based chiral column with a mobile phase of a buffer salt solution and an organic solvent. google.com

Parameter Typical Conditions for Chiral HPLC of Aminopiperidines
Column Chiral Stationary Phase (e.g., Chiralpak AD-H, Chiral-AGP)
Mobile Phase Ethanol with 0.1% diethyl amine or buffered aqueous-organic mixtures
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 228 nm after derivatization)
Derivatization (if needed) p-toluenesulfonyl chloride (PTSC)

Gas Chromatography (GC) Coupled Techniques (GC-MS, GC-IR)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS) or an infrared detector (GC-IR), it provides a wealth of structural information.

GC-MS: GC-MS is a highly sensitive and selective technique that combines the separation power of GC with the detection capabilities of MS. For this compound, a GC-MS method would involve vaporizing the sample and passing it through a capillary column to separate it from any impurities. The eluting compounds are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for identification. This is a standard method for the analysis of piperazine (B1678402) derivatives and other amine compounds. unodc.org

GC-IR: While less common than GC-MS, GC-IR provides real-time IR spectra of compounds as they elute from the GC column. This can be a valuable tool for distinguishing between isomers that might have similar mass spectra but different IR spectra.

Broader Research Applications of 1 2 Fluorophenyl Piperidin 3 Amine in Chemical Biology

Use as a Chemical Probe for Biological System Investigations

A chemical probe is a small molecule used to study biological systems. Ideally, such probes are highly selective for their target to allow for the elucidation of protein function and the validation of drug targets. The piperidine (B6355638) core is a privileged scaffold in the design of such probes due to its conformational flexibility and its ability to interact with various biological targets.

While numerous piperidine-containing compounds have been developed as chemical probes, there is no specific information available in the reviewed literature detailing the synthesis or application of 1-(2-Fluorophenyl)piperidin-3-amine for this purpose. The introduction of a fluorine atom on the phenyl ring could potentially influence the compound's selectivity, metabolic stability, and binding affinity, making it an interesting candidate for probe development. However, without experimental data, its utility as a chemical probe remains speculative.

Table 1: General Characteristics of Piperidine-Based Chemical Probes

FeatureDescriptionPotential Influence of 2-Fluoro Substitution
Target Selectivity Ability to bind to a specific biological target with high affinity.The fluorine atom can alter electronic properties and conformation, potentially enhancing selectivity.
Cellular Permeability Capacity to cross cell membranes to reach intracellular targets.Fluorine substitution can increase lipophilicity, which may affect cell permeability.
Metabolic Stability Resistance to metabolic degradation within a biological system.The C-F bond is strong and can block metabolic oxidation, often increasing the compound's half-life.
Bioavailability The proportion of the probe that enters circulation and is able to have an active effect.Improved metabolic stability can contribute to higher bioavailability.

This table represents general principles and not specific data for this compound.

Application in the Synthesis of Complex Bioactive Molecules

The 3-aminopiperidine moiety is a valuable building block in synthetic organic chemistry, providing a key structural element for the construction of more complex molecules with potential therapeutic applications. The primary amine group offers a reactive handle for further functionalization, allowing for its incorporation into larger molecular frameworks through various chemical reactions.

The broader class of piperidine derivatives is integral to the synthesis of a wide range of bioactive compounds. However, the scientific literature lacks specific examples where this compound is explicitly used as a starting material or intermediate in the synthesis of complex bioactive molecules. Its structural features suggest it could serve as a precursor for compounds targeting a variety of biological pathways, but published accounts of such synthetic routes are not available.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is crucial for accessing new chemical space and enabling the production of diverse compound libraries. For piperidine (B6355638) derivatives, including 1-(2-fluorophenyl)piperidin-3-amine, research is moving beyond traditional methods towards more sophisticated and elegant strategies.

Recent advancements have highlighted several promising approaches:

Metal-Catalyzed Cyclization: Techniques involving transition metals like gold, nickel, and cobalt are being explored for the construction of the piperidine ring. mdpi.comnih.gov For instance, gold(I)-catalyzed intramolecular dearomatization/cyclization presents a modern method for creating polysubstituted piperidines. mdpi.comnih.gov Similarly, cobalt-catalyzed cyclization of linear amino-aldehydes offers a pathway to various piperidine structures. mdpi.com

Asymmetric Synthesis: Achieving specific stereoisomers is critical for optimizing pharmacological activity. Asymmetric synthesis of piperidines, including the use of chiral catalysts and auxiliaries, is an area of intense investigation. nih.gov One notable example is the asymmetric synthesis of aminofluoropiperidine, a precursor for a CGRP receptor antagonist, which underscores the importance of stereocontrol in drug development. nih.gov

Photochemical Methods: The use of light to drive chemical reactions offers unique opportunities for bond formation. Photochemical methods, such as the intramolecular [2+2] cycloaddition of dienes to form bicyclic piperidinones that can be reduced to piperidines, are emerging as scalable and efficient synthetic tools. mdpi.com

One-Pot Reactions: Cascade reactions that form multiple bonds in a single synthetic operation are highly desirable for improving efficiency and reducing waste. One-pot cyclization/reduction cascades of halogenated amides have been developed for the synthesis of piperidines. mdpi.com

Flow Chemistry: Continuous flow microreactors are being utilized for the synthesis of fluorinated building blocks, such as trifluoromethyl N,N-aminals from nitrogen-containing heterocycles, without the need for additives or metal catalysts. researchgate.net

These novel synthetic strategies provide powerful tools for medicinal chemists to generate a wide array of this compound analogues with diverse substitution patterns and stereochemistries, facilitating the exploration of structure-activity relationships.

Design of Next-Generation Analogues for Specific Biological Targets

The core structure of this compound serves as a versatile scaffold for the design of next-generation analogues tailored for specific biological targets. The "escape from flatland" approach, which emphasizes the creation of more three-dimensional and saturated structures, is a guiding principle in this endeavor, as such molecules often exhibit improved interactions with protein binding sites. mdpi.com

Key strategies in the design of novel analogues include:

Conformationally Restricted Analogues: Introducing conformational constraints into the piperidine ring can enhance binding affinity and selectivity. The synthesis of fluorinated analogues based on a 2-azaspiro[3.3]heptane scaffold is an example of creating rigid structures for drug design. enamine.net

Bioisosteric Replacement: The substitution of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The 7-azaindole (B17877) scaffold, for instance, is a bioisostere of indoles and pyrrolopyrimidines and is frequently used in the design of kinase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: The systematic modification of the this compound structure and the evaluation of the resulting analogues' biological activity are essential for identifying key pharmacophoric features. This iterative process of design, synthesis, and testing allows for the optimization of potency, selectivity, and other desirable drug-like properties. niscpr.res.in For example, the synthesis of various (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives and the evaluation of their antiproliferative activity have led to the identification of compounds with potent effects against human leukemia cells. researchgate.net

The design and synthesis of such next-generation analogues are critical for advancing the therapeutic potential of the this compound chemical class.

Integration with Advanced Screening Technologies for Target Identification

The identification of the specific biological targets with which a compound interacts is a fundamental step in drug discovery. The integration of advanced screening technologies with libraries of compounds derived from the this compound scaffold can accelerate this process.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. pressbooks.pub By utilizing robotics and automated assays, researchers can efficiently identify "hits"—compounds that exhibit a desired activity. pressbooks.pub These hits can then be further optimized through medicinal chemistry efforts.

Structure-Based Virtual Screening: This computational technique uses the three-dimensional structure of a biological target to screen large virtual libraries of compounds for their potential to bind to the target. nih.gov Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor. This approach was successfully used to identify piperidinyl-amine derivatives as novel dual binders of oncogene c-myc/c-Kit G-quadruplexes. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD involves screening smaller, lower-molecular-weight compounds (fragments) for weak binding to a target. The structural information from these fragment-target complexes can then be used to design larger, more potent molecules. The piperidine moiety itself can be considered a valuable fragment for incorporation into larger drug candidates.

The combination of these advanced screening technologies with the synthesis of diverse this compound analogues provides a powerful platform for identifying novel drug targets and developing new therapeutic agents.

Theoretical and Computational Advancements in Predictive Modeling

In recent years, theoretical and computational methods have become indispensable tools in drug discovery, enabling the prediction of molecular properties and the simulation of ligand-target interactions. These in silico studies play a crucial role in prioritizing synthetic efforts and designing more effective drug candidates.

Molecular Docking: As mentioned previously, molecular docking is a computational tool used to predict the binding mode and affinity of a small molecule to a protein. elsevierpure.com This technique can be used to screen virtual libraries of this compound analogues against known drug targets, helping to identify promising candidates for synthesis and biological testing. nih.gov

ADMET Prediction: The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for assessing its drug-likeness. Computational models can be used to estimate properties such as solubility, permeability, metabolic stability, and potential toxicity, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. researchgate.net

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate descriptions of molecular properties, such as electronic structure and reactivity. These calculations can be used to understand the fundamental interactions between a ligand and its target, guiding the design of more potent and selective inhibitors.

The continuous development of more accurate and efficient computational algorithms, coupled with the increasing availability of high-performance computing resources, will further enhance the role of predictive modeling in the future development of drugs based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)piperidin-3-amine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or reductive amination. For example, coupling 2-fluorophenyl derivatives with piperidine scaffolds under palladium catalysis (e.g., Buchwald-Hartwig conditions) can yield the target compound . Key parameters include:

  • Catalyst selection : Pd(OAc)₂ with Xantphos ligands for improved regioselectivity.
  • Temperature : 80–100°C to balance reaction rate and byproduct formation.
  • Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the amine product.
    Optimize yields (~60–75%) by monitoring pH (neutral to slightly basic) and solvent choice (DMSO or DMF for polar intermediates).

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR : Confirm the fluorine substitution pattern (¹⁹F NMR: δ -110 to -120 ppm for 2-fluorophenyl) and piperidine ring conformation (¹H NMR: δ 2.5–3.5 ppm for NH₂ and CH₂ groups) .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities (<2% area).
  • Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

Q. What safety precautions are critical when handling this compound?

Refer to hazard data from structurally similar amines (e.g., (R)-Piperidin-3-amine DiHCl causes respiratory and skin irritation ):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill management : Neutralize with 5% acetic acid and adsorb with inert materials (e.g., vermiculite).
  • Storage : Keep in amber glass vials under nitrogen at 2–8°C to prevent degradation .

Q. How does the fluorine substituent influence the compound’s solubility and reactivity?

The 2-fluorophenyl group increases hydrophobicity (logP ~2.5–3.0) compared to non-fluorinated analogs. Solubility in aqueous buffers (pH 7.4) is typically <1 mg/mL, necessitating DMSO for biological assays. Fluorine’s electron-withdrawing effect enhances electrophilic reactivity at the meta-position of the phenyl ring, enabling further functionalization (e.g., halogenation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Adopt iterative validation:

  • Step 1 : Cross-validate ¹H/¹³C NMR with computational models (e.g., DFT simulations for chemical shifts).
  • Step 2 : Use high-resolution MS to confirm molecular ion peaks (error <2 ppm).
  • Step 3 : Compare X-ray crystallography data (if available) with predicted bond lengths/angles .
    Document discrepancies in coupling constants or peak splitting to refine synthetic protocols .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Core modifications : Synthesize analogs with varying fluorophenyl positions (e.g., 3- or 4-fluoro) and evaluate binding affinity via radioligand assays.
  • Piperidine ring substitution : Introduce methyl or hydroxyl groups at the 3-amine position to assess steric and electronic effects on target engagement .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent placement with activity against GPCRs or kinases .

Q. How can computational methods predict the metabolic stability of this compound?

  • In silico tools : Apply ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. Fluorine at the 2-position often reduces hepatic clearance by blocking oxidation.
  • MD simulations : Model interactions with cytochrome P450 3A4 to identify vulnerable regions (e.g., NH₂ group as a potential glucuronidation site) .
    Validate predictions with in vitro microsomal assays (e.g., t₁/₂ >60 min indicates high stability).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and isopropanol/hexane mobile phases.
  • Catalytic asymmetry : Optimize Ru-BINAP catalysts for hydrogenation steps to achieve >90% ee .
  • Process monitoring : Implement inline FTIR to detect racemization during heating or prolonged stirring.

Analytical and Methodological Considerations

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Quality control : Standardize HPLC purity thresholds (>98%) and NMR integration criteria.
  • Bioassay normalization : Include internal controls (e.g., reference inhibitors) to adjust for plate-to-plate variability.
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers caused by synthetic impurities .

Q. What advanced techniques are recommended for studying fluorine’s role in target binding?

  • ¹⁹F NMR titration : Monitor chemical shift changes upon target protein addition to map binding pockets.
  • X-ray crystallography : Resolve fluorine-protein interactions (e.g., halogen bonds with Tyr or His residues) .
  • Isothermal titration calorimetry (ITC) : Quantify entropy/enthalpy contributions from fluorine substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.